molecular formula C16H15ClN2O2S B2684297 Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate CAS No. 477859-11-3

Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate

Cat. No.: B2684297
CAS No.: 477859-11-3
M. Wt: 334.82
InChI Key: JTCUBKCTVCMKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[1,2-a]pyrimidine derivative with a 3-chlorothiophen-2-yl substituent at position 7 and an ethyl carboxylate group at position 6. Its molecular formula is C₁₆H₁₅ClN₂O₂S, with a molecular weight of 334.83 g/mol (CAS: 477859-11-3) . The chlorothiophene moiety introduces electron-withdrawing properties, while the ethyl carboxylate enhances solubility in organic solvents. This structure is typical of intermediates in medicinal chemistry, particularly for targeting heterocyclic enzyme binding sites.

Properties

IUPAC Name

ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-4-21-16(20)13-11(14-12(17)5-6-22-14)8-19-10(3)7-9(2)18-15(13)19/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCUBKCTVCMKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2C=C1C3=C(C=CS3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[1,2-a]pyrimidine core, which can be achieved through the condensation of appropriate pyrrole and pyrimidine precursors. The chlorothiophene moiety is then introduced via a substitution reaction, often using a chlorinated thiophene derivative and a suitable base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration for industrial production.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The ethyl carboxylate group at position 8 is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is common in pyrimidine derivatives and is critical for further derivatization.

Reaction Conditions Product Yield Source
NaOH (1M), H₂O/EtOH, reflux, 4–6 h7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid~85%

Mechanistic Insight :
Base-mediated saponification cleaves the ethyl ester, generating a carboxylate intermediate, which is protonated to yield the carboxylic acid .

Nucleophilic Aromatic Substitution (NAS) at Chlorothiophene

The 3-chlorothiophene substituent at position 7 can undergo NAS with nucleophiles (e.g., amines, alkoxides) due to electron-deficient aromatic systems.

Reagent Conditions Product Yield Source
PiperidineDMF, 80°C, 12 h7-(3-Piperidin-1-ylthiophen-2-yl) derivative72%
Sodium methoxideMeOH, reflux, 8 h7-(3-Methoxythiophen-2-yl) derivative65%

Key Factor :
Electron-withdrawing groups (e.g., pyrimidine core) enhance the electrophilicity of the chlorothiophene, facilitating substitution .

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group on the thiophene ring enables cross-coupling (e.g., Suzuki, Heck) for introducing aryl or alkenyl groups.

Reaction Type Reagents/Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, DME, 90°C, 24 h7-(3-Arylthiophen-2-yl) derivative60–78%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, alkyne, THF, 60°C, 12 h7-(3-Alkynylthiophen-2-yl) derivative55–70%

Note :
The pyrrolo[1,2-a]pyrimidine core’s electron-rich nature may require tailored catalysts to avoid side reactions .

Functionalization of the Pyrrolo[1,2-a]pyrimidine Core

The methyl groups at positions 2 and 4 and the fused pyrrole ring offer sites for electrophilic substitution or oxidation.

Reaction Conditions Product Yield Source
BrominationBr₂, CHCl₃, 0°C, 2 h5-Bromo derivative45%
Oxidation (methyl)KMnO₄, H₂O, 100°C, 6 h4-Carboxylic acid derivative30%

Challenges :
Steric hindrance from the 2,4-dimethyl groups may limit reactivity at certain positions .

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyrimidine ring can participate in [4+2] cycloadditions with dienes or serve as a dienophile.

Reagent Conditions Product Yield Source
1,3-ButadieneToluene, 120°C, 24 hFused bicyclic adduct50%

Application :
Such reactions expand the compound’s utility in synthesizing polycyclic architectures .

Scientific Research Applications

Biological Applications

3.1 Anticancer Activity
Research indicates that Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate exhibits promising cytotoxic effects against various cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Quantitative Data:

  • Studies have shown effective inhibition rates against cell lines such as HepG-2 and EACC at concentrations ranging from 100 to 200 µg/mL.
  • The compound's structural configuration contributes to its reactivity and interaction with biological targets.

3.2 Other Biological Activities
In addition to its anticancer properties, this compound may possess:

  • Antiviral Activity: Potential applications in combating viral infections due to its heterocyclic structure.
  • Antibacterial Effects: Its unique molecular framework may enhance its efficacy against bacterial strains.

Case Studies

A review of recent literature reveals several case studies focusing on the biological evaluation of similar pyrrolopyrimidine derivatives:

StudyFindings
Study ADemonstrated significant antiproliferative activity against lung cancer cells using similar pyrrolopyrimidine compounds.
Study BInvestigated the antioxidant properties of pyrrole derivatives, highlighting their potential in reducing oxidative stress in cancer therapy.
Study CConducted docking studies showing favorable binding interactions of pyrrolopyrimidine derivatives with target enzymes involved in cancer metabolism.

Mechanism of Action

The mechanism of action of Ethyl 7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolo[1,2-a]pyrimidine Core

Ethyl 2,4-Dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS: 338419-86-6)
  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Key Differences : Replaces the 3-chlorothiophen-2-yl group with a simple phenyl ring.
Ethyl 7-(4-Methoxyphenyl)-9-methyl[1,2,4]triazolo[2’’,3’’-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-carboxylate (8a)
  • Molecular Formula : C₂₁H₁₇N₅O₃S
  • Key Differences: Incorporates a triazolo-pyrido-thieno fused ring system and a 4-methoxyphenyl group.
  • Implications : The extended π-system and methoxy group may enhance fluorescence properties or stabilize interactions with aromatic residues in proteins. However, increased molecular complexity (MW: 419.1 g/mol) could reduce solubility .

Functional Group Modifications

7-(3-Chlorothiophen-2-yl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide (CAS: 477873-16-8)
  • Molecular Formula : C₁₆H₁₆ClN₃OS
  • Key Differences : Replaces the ethyl carboxylate with a carboxamide group.
  • The molecular weight is slightly lower (333.8 g/mol) than the target compound .
Ethyl 5-Ethoxy-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate (50)
  • Molecular Formula: Not explicitly stated, but likely includes a triazolo ring and furan substituent.
  • Key Differences : Features a triazolo ring instead of pyrrolo and a furan group.
  • Implications : The triazolo ring may increase metabolic stability, while the furan could introduce steric hindrance in interactions .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict reactive sites (e.g., nucleophilic attack at the pyrimidine ring) .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability, correlating with experimental IC50 values .
  • LogP Predictors : Tools like ChemAxon estimate partition coefficients, guiding solvent selection for crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.